4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Description

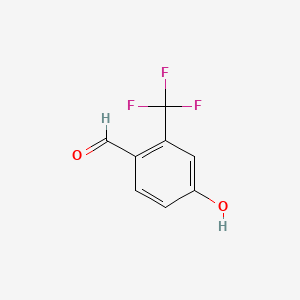

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZHNMRPBKZURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677406 | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243395-68-7 | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Phenolic Aldehyde

An In-Depth Technical Guide to 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

This compound, identified by its CAS Number 1243395-68-7 , is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] As a derivative of salicylaldehyde (2-hydroxybenzaldehyde), it possesses a unique electronic architecture. The molecule's value is derived from the synergistic interplay of three key features: a nucleophilic phenolic hydroxyl group, an electrophilic aldehyde, and a powerfully electron-withdrawing trifluoromethyl (-CF₃) group.

The trifluoromethyl group is a cornerstone of modern drug design, known to significantly enhance critical pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Its placement at the C2 position, ortho to the aldehyde, sterically and electronically influences the reactivity of the entire molecule, making it a distinct and valuable building block for creating complex and novel chemical entities. This guide provides a comprehensive technical overview of its properties, a robust and authoritative synthetic protocol, key reaction pathways, and its applications for professionals engaged in advanced chemical research and development.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a chemical building block is the foundation of its effective application in synthesis. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1243395-68-7 | [1] |

| Molecular Formula | C₈H₅F₃O₂ | |

| Molecular Weight | 190.12 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonym(s) | 4-Formyl-3-(trifluoromethyl)phenol | N/A |

| Melting Point | 128 - 131 °C | |

| InChI Key | MOZHNMRPBKZURU-UHFFFAOYSA-N | |

| Storage Temperature | 2 - 8 °C, under inert gas (Argon) |

Synthesis: An Authoritative Protocol via Regioselective Ortho-Formylation

The most logical and field-proven strategy for the synthesis of this compound is the direct ortho-formylation of the readily available precursor, 3-(trifluoromethyl)phenol. While numerous formylation methods exist, many suffer from a lack of regioselectivity, yielding mixtures of ortho and para isomers. The Duff reaction or the Reimer–Tiemann reaction, for instance, can be aggressive and produce multiple byproducts.

A superior and highly regioselective method, published in Organic Syntheses, utilizes magnesium dichloride and triethylamine with paraformaldehyde.[3] This procedure is robust, scalable, and avoids harsh or carcinogenic reagents.[4]

Causality of Regioselectivity: The Role of Magnesium Chelation

The remarkable ortho-selectivity of this reaction is mechanistically driven by the formation of a magnesium phenoxide chelate. The magnesium ion coordinates to both the phenolic oxygen and the oxygen of the incoming formaldehyde (or its equivalent), forming a six-membered transition state. This coordination pre-organizes the reactants, directing the electrophilic attack of formaldehyde exclusively to the ortho position. The electron-withdrawing nature of the trifluoromethyl group deactivates the ring, which may necessitate longer reaction times or slightly elevated temperatures compared to electron-rich phenols, but the directing effect of the magnesium chelate remains dominant.[4]

Detailed Step-by-Step Experimental Protocol

(Adapted from Hansen, T. V.; Skattebøl, L. Org. Synth. 2005, 82, 64)[3]

-

1. Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (3.0 equivalents).

-

Maintain a slight positive pressure of argon and add anhydrous tetrahydrofuran (THF) to create a stirrable slurry.

-

Add triethylamine (2.0 equivalents) dropwise via syringe. Stir the mixture for 10-15 minutes at room temperature.

-

Slowly add a solution of 3-(trifluoromethyl)phenol (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

-

2. Reaction Execution:

-

Immerse the flask in a preheated oil bath and bring the mixture to a gentle reflux (approx. 75°C).

-

Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots and quenching them with dilute acid before spotting. The reaction is complete upon consumption of the starting phenol.

-

-

3. Work-up and Isolation:

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Transfer the mixture to a separatory funnel and carefully wash three times with 1 M aqueous HCl. Caution: Gas evolution (CO₂) may occur during the initial wash.

-

Wash the organic layer successively with water and saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

4. Purification:

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.

-

Key Reactions and Mechanistic Insights

The synthetic utility of this compound lies in its predictable reactivity, which allows for its incorporation into more complex molecular scaffolds.

Schiff Base Formation: Gateway to Bioactive Salicylanilides

A cornerstone reaction for this class of compounds is the condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is fundamental in the synthesis of salicylanilides, a class of compounds investigated for a wide range of biological activities, including potent antimicrobial effects against multidrug-resistant bacteria.[5]

The electron-withdrawing -CF₃ group enhances the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack by the amine. The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water. The resulting salicylanilide scaffold is a privileged structure in medicinal chemistry, and the trifluoromethyl group can significantly enhance the biological efficacy of these derivatives.[5]

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a high-value intermediate for synthesizing molecules with enhanced biological or material properties.

-

Medicinal Chemistry & Drug Discovery : The primary application lies in its use as a scaffold for novel therapeutics. The trifluoromethyl group is a bioisostere for groups like chlorine or methyl but offers superior metabolic stability and can modulate pKa and lipophilicity to optimize drug-target interactions and pharmacokinetic profiles. For example, related trifluoromethyl-substituted salicylanilides have demonstrated excellent activity against multidrug-resistant S. aureus strains, including MRSA and VRSA, highlighting the potential of this chemical class in addressing antibiotic resistance.[5] The aldehyde can be readily converted into various functional groups to explore structure-activity relationships (SAR).

-

Agrochemicals : Similar to pharmaceuticals, the trifluoromethyl group imparts desirable properties to pesticides and herbicides, such as increased environmental stability and target potency. The phenolic aldehyde structure can serve as a precursor for various agrochemical classes.

-

Materials Science : Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique optical properties. This compound can be used to synthesize fluorinated monomers for incorporation into high-performance polymers, resins, or liquid crystals.

Safety and Handling

Based on data for the compound and its close isomers, this compound should be handled with appropriate care in a laboratory setting.

-

Hazards Identification : May be harmful if swallowed (Acute Toxicity, Oral) and is expected to cause skin and serious eye irritation. May also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere like argon to prevent oxidation.

-

First Aid : In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. Always consult the specific Safety Data Sheet (SDS) before use.

References

- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.

- Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.

- Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- Barbieri, F., et al. (2024). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry.

- Patel, K., et al. (2019). WO 2019/049173 A1. Google Patents.

- Google Patents. (1983). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.

- Google Patents. (1989). US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde.

- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.

- Samoori, N., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation. International Journal of Industrial Chemistry, 15(2), 152414.

- ResearchGate. (2009). ortho-Formylation of oxygenated phenols.

- PubChem. (2026). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.

- Coutinho, H. D. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5558.

- PubChem. (2026). 4-Fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information.

- Lal, J., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Scientific Reports, 11, 21183.

Sources

- 1. 1243395-68-7|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Hydroxy-2-(trifluoromethyl)benzaldehyde: Properties, Analysis, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties. This electron-withdrawing moiety is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable substituent in the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the known properties, analytical methodologies, and synthetic utility of this compound, serving as a critical resource for researchers engaged in the synthesis and evaluation of new chemical entities. While publicly available data for this specific isomer is limited, this guide consolidates the existing information and draws logical comparisons with closely related, well-documented isomers to provide actionable insights.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and analytical development.

| Property | Value | Source(s) |

| Molecular Weight | 190.12 g/mol | [2] |

| Molecular Formula | C8H5F3O2 | [2] |

| CAS Number | 1243395-68-7 | [2][3] |

| IUPAC Name | This compound | [] |

| Melting Point | 128 - 131 °C | [3] |

| Appearance | Solid | [5] |

| Purity | Typically ≥96% | [2][3] |

| Solubility | No data available | [6] |

| Storage | Store at 2-8°C under an inert atmosphere | [2][3] |

Analytical Characterization

Accurate analytical characterization is crucial for confirming the identity and purity of this compound. The following are representative protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the purity assessment and quantification of this compound.

Experimental Protocol: HPLC

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient Program: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of this compound, although derivatization of the hydroxyl group may be necessary to improve its volatility and peak shape.

Experimental Protocol: GC-MS

-

Instrumentation: GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-300.

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or perform a silylation reaction (e.g., with BSTFA) to derivatize the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

¹H NMR (400 MHz, DMSO-d₆):

-

Expected Chemical Shifts (δ):

-

Aldehyde proton (~10.0 ppm, singlet).

-

Aromatic protons (multiplets in the range of 7.0-8.0 ppm).

-

Hydroxyl proton (a broad singlet, chemical shift can vary).

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Expected Chemical Shifts (δ):

-

Aldehyde carbon (~190 ppm).

-

Aromatic carbons (in the range of 110-160 ppm).

-

Trifluoromethyl carbon (a quartet due to C-F coupling).

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

Expected Chemical Shift (δ):

-

A singlet for the -CF3 group.

-

Synthetic Utility and Applications in Drug Discovery

While specific, publicly documented examples of the direct use of this compound in drug synthesis are limited, the utility of its isomers is well-established, providing a strong indication of its potential.

Case Study: The Role of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde in the Development of Triflusal

A notable example is the isomer 2-Hydroxy-4-(trifluoromethyl)benzaldehyde (CAS 58914-34-4), which is a key precursor to 2-Hydroxy-4-trifluoromethylbenzoic acid (HTB).[7] HTB is the primary active metabolite of the antiplatelet drug Triflusal, which is used for the prevention of thromboembolic events.[7] This demonstrates the value of hydroxy-trifluoromethyl-substituted benzaldehydes as building blocks for bioactive molecules.

The trifluoromethyl group in HTB is crucial for its pharmacological activity and pharmacokinetic profile. The electron-withdrawing nature of the -CF3 group influences the acidity of the carboxylic acid and the overall electronic properties of the molecule, which can impact its interaction with biological targets and its metabolic fate.

Caption: The relationship between 2-Hydroxy-4-(trifluoromethyl)benzaldehyde and the active metabolite of Triflusal.

Plausible Synthetic Route

A plausible method for the preparation of this compound would involve the formylation of 3-(trifluoromethyl)phenol. One common method for the selective introduction of an aldehyde group ortho to a hydroxyl group is the Duff reaction or a related formylation reaction.

Reaction Scheme:

-

Starting Material: 3-(trifluoromethyl)phenol.

-

Reaction: Formylation using a suitable reagent such as hexamethylenetetramine in the presence of an acid (Duff reaction), or using paraformaldehyde and a Lewis acid.

-

Product: this compound.

This synthetic approach leverages the directing effect of the hydroxyl group to introduce the aldehyde functionality at the ortho position.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as causing skin and eye irritation, and may cause respiratory irritation.[3] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the field of drug discovery. Its trifluoromethyl substituent offers the potential to enhance the pharmacological properties of target molecules. While detailed application data for this specific isomer is not widely available, the established importance of its isomers underscores its potential. The analytical and synthetic protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in the development of novel bioactive molecules.

References

- Google Patents.

- PubChem. 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. [Link]

- PubChem. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. [Link]

- Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]

- Google Patents. CN102516047A - Preparation methods of 2-(trifluoromethyl)

- WIPO Patentscope.

- PubMed Central. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. [Link]

- MDPI.

- PrepChem.com. Synthesis of 4-trifluoromethyl benzaldehyde. [Link]

- AquaEnergy Expo Knowledge Hub.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 3. This compound | 1243395-68-7 [sigmaaldrich.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

4-Hydroxy-2-(trifluoromethyl)benzaldehyde chemical properties

An In-depth Technical Guide to 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, can profoundly influence a molecule's physicochemical and biological properties.[1][2][3] this compound, a substituted aromatic aldehyde, represents a key synthetic intermediate embodying this principle. The presence of a hydroxyl, an aldehyde, and a trifluoromethyl group on a single benzene ring creates a versatile scaffold with multiple points for chemical modification.

The electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the adjacent functional groups, enhancing the electrophilicity of the aldehyde and the acidity of the phenol.[4][5] This unique electronic profile makes it a valuable precursor for synthesizing a diverse range of complex molecules, including heterocyclic compounds and other scaffolds relevant to drug discovery. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, reactivity, applications, and handling protocols for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. The key physicochemical identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [] |

| CAS Number | 1243395-68-7 | [][7][8] |

| Molecular Formula | C₈H₅F₃O₂ | [][8] |

| Molecular Weight | 190.12 g/mol | [][8] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥95% | [][8] |

| InChI Key | MOZHNMRPBKZURU-UHFFFAOYSA-N | [] |

| SMILES | C1=CC(=C(C=C1O)C(F)(F)F)C=O | [] |

Spectroscopic Profile

While detailed, specific spectra for this exact isomer are not widely published in peer-reviewed literature, its structure allows for the confident prediction of its spectroscopic characteristics based on well-established principles.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.5-10.5 ppm), the phenolic proton (a broad singlet, variable ppm depending on solvent and concentration), and the aromatic protons, which would appear as complex multiplets due to their coupling patterns.

-

¹³C NMR: The carbon spectrum would feature a characteristic signal for the aldehyde carbonyl carbon (~190 ppm). The carbon attached to the -CF₃ group would appear as a quartet due to C-F coupling. Other aromatic carbon signals would also be present in the typical 110-160 ppm range.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretch from the aldehyde at approximately 1680-1700 cm⁻¹. A broad O-H stretching band from the hydroxyl group would be visible around 3200-3600 cm⁻¹. Strong C-F stretching bands are also expected between 1100 and 1350 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of substituted benzaldehydes can be achieved through various methods. For this compound, a logical synthetic approach involves the formylation of 3-(trifluoromethyl)phenol. Several formylation reactions are standard in organic synthesis, such as the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions. An alternative route could involve the multi-step conversion from a more readily available starting material like 4-chloro-3-(trifluoromethyl)aniline, proceeding through diazotization and subsequent functional group interconversions.

Below is a conceptual workflow for a plausible synthetic route.

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity

The chemical behavior of this compound is governed by its three key functional components:

-

Aldehyde Group: The aldehyde is highly electrophilic, a characteristic enhanced by the potent electron-withdrawing -CF₃ group at the ortho position.[4] This makes it an excellent substrate for nucleophilic addition reactions. It readily participates in foundational organic transformations such as:

-

Schiff Base Formation: Condensation with primary amines to form imines.[9]

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.[4][5]

-

Reductive Amination: Conversion to an amine in the presence of a reducing agent and an amine source.[4][5]

-

Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.[4]

-

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This site can be alkylated or acylated to generate ethers and esters, respectively, providing another handle for molecular elaboration.

-

Aromatic Ring: The benzene ring is electron-deficient due to the aldehyde and trifluoromethyl substituents. This deactivation makes electrophilic aromatic substitution reactions challenging.

Caption: Reaction of this compound to form a Schiff base.

Applications in Research and Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical sector.

Role in Drug Discovery

The trifluoromethyl group is a highly sought-after moiety in drug design, often referred to as a "bioisostere" for groups like methyl or chlorine.[2] Its inclusion can significantly enhance a drug candidate's profile by:

-

Increasing Lipophilicity: Improving the molecule's ability to cross cell membranes.[2][5]

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes, which can increase the drug's half-life.[2]

-

Modulating Binding Affinity: The strong dipole moment and electron-withdrawing nature of the -CF₃ group can alter the electronic environment of the molecule, potentially leading to stronger and more selective binding to biological targets.[2][5]

This aldehyde serves as a key starting material for building molecular libraries. For instance, its isomer, 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, is a direct precursor to the main active metabolite of the anti-platelet drug Triflusal.[9] By analogy, this compound is an ideal candidate for synthesizing novel bioactive compounds, such as inhibitors of cholinesterase enzymes or other therapeutic targets.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential. The compound is generally considered hazardous.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

-

Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13]

-

Avoid Contact: Prevent all personal contact. Do not allow the chemical to come into contact with skin, eyes, or clothing.[11] In case of accidental contact, rinse the affected area immediately and thoroughly with water.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids, bases, and reducing agents.[13]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[13]

Representative Experimental Protocol: Synthesis of a Schiff Base

This protocol describes a general procedure for the condensation of this compound with a primary amine to form an imine (Schiff base).

Objective: To synthesize an N-benzyl-1-(4-hydroxy-2-(trifluoromethyl)phenyl)methanimine derivative.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Ethanol (or Methanol), anhydrous

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and dissolve it in a minimal amount of anhydrous ethanol.

-

Addition of Reagents: While stirring, add benzylamine (1.05 eq) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Schiff base.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic chemistry. Its unique combination of reactive functional groups, modulated by the powerful electronic effects of the trifluoromethyl substituent, makes it an attractive building block for the discovery and development of novel pharmaceuticals and advanced materials. Adherence to rigorous safety protocols is paramount to ensure its responsible and effective use in the laboratory. As the demand for sophisticated fluorinated molecules continues to grow, the utility of scaffolds like this will undoubtedly expand, paving the way for future scientific innovation.

References

- PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.

- HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.

- M Štěpánková, S., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC - PubMed Central.

- Ferreira, B. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Silva, V. L. M., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-hydroxy-2-trifluoromethylbenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 8. This compound – Biotuva Life Sciences [biotuva.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Physical properties of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the Physical Properties of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of a hydroxyl group, a strongly electron-withdrawing trifluoromethyl group, and an aldehyde functionality on the benzene ring imparts a unique combination of chemical reactivity and potential for intermolecular interactions. These features make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. An in-depth understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the known physical properties of this compound. In instances where specific experimental data is not publicly available, this guide details the established methodologies for their determination, providing researchers with the necessary tools to fully characterize this compound.

Molecular Structure and Key Identifiers

A foundational understanding of the physical properties of a compound begins with its molecular structure. The arrangement of atoms and functional groups in this compound dictates its polarity, potential for hydrogen bonding, and overall molecular interactions.

Caption: Molecular Structure of this compound

Table 1: Key Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 1243395-68-7 | [1][2] |

| Molecular Formula | C₈H₅F₃O₂ | [2] |

| Molecular Weight | 190.12 g/mol | [2] |

| InChI | 1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H | [1] |

| InChIKey | MOZHNMRPBKZURU-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1cc(O)ccc1C(F)(F)F | N/A |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems. The following table summarizes the available data for this compound.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | Solid | |

| Melting Point | 128 - 131 °C | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Expert Insights on Physicochemical Properties

The relatively high melting point of 128-131 °C suggests strong intermolecular forces in the solid state. These are likely attributable to a combination of hydrogen bonding from the hydroxyl group and dipole-dipole interactions arising from the polar aldehyde and trifluoromethyl groups. The lack of publicly available data for boiling point, density, and pKa highlights the specialized nature of this compound as a research chemical. The determination of these properties is crucial for process development and optimization.

Experimental Protocols for Property Determination

For researchers requiring a complete physicochemical profile of this compound, the following established experimental protocols are recommended.

Workflow for Physical Property Determination

Caption: General workflow for the determination of key physical properties.

Melting Point Determination

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. It is a key indicator of purity.

-

Methodology (Capillary Method):

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

-

Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Methodology (Distillation):

-

A sample of the compound is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation flask.

-

The flask is heated gently.

-

The temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer bulb is recorded as the boiling point. Note: Given the high melting point, this compound may decompose before boiling at atmospheric pressure. Vacuum distillation may be required.

-

Solubility Determination

-

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

pKa Determination

-

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. The phenolic hydroxyl group in this compound is acidic.

-

Methodology (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

-

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (typically downfield, ~9.5-10.5 ppm), the aromatic protons (in the range of ~7.0-8.0 ppm) with splitting patterns dictated by their coupling, and a broad singlet for the hydroxyl proton, the chemical shift of which will be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon of the aldehyde (~190 ppm), the aromatic carbons (in the region of ~110-160 ppm), and the carbon of the trifluoromethyl group (a quartet due to C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretching band for the hydroxyl group (~3200-3600 cm⁻¹).

-

A strong C=O stretching band for the aldehyde (~1680-1700 cm⁻¹).

-

C-H stretching bands for the aromatic ring and the aldehyde (~2720-2820 cm⁻¹ and ~3000-3100 cm⁻¹).

-

Strong C-F stretching bands for the trifluoromethyl group (~1100-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (190.12 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially the trifluoromethyl group (-CF₃).

Safety and Handling

Based on available safety data sheets for this compound, the following handling precautions are advised.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement | Source(s) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a valuable research chemical with a unique substitution pattern that suggests interesting chemical and physical properties. While a complete experimental dataset is not yet publicly available, this guide provides the known physical properties and outlines the standard methodologies for the determination of currently unknown values. The provided protocols and expected spectral characteristics offer a solid foundation for researchers to fully characterize this compound and unlock its potential in various scientific applications.

References

- PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.

- PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.

- HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-(Trifluoromethyl)benzaldehyde.

- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.

- PubChemLite. (n.d.). 4-hydroxy-2-(trifluoromethoxy)benzaldehyde.

Sources

An In-Depth Technical Guide to 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable tools for molecular design. The incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, can profoundly alter the physicochemical properties of a molecule, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde, a key aromatic building block that synergistically combines the reactivity of an aldehyde, the nucleophilicity of a phenol, and the unique electronic properties of a trifluoromethyl group.

This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's structural and chemical properties, robust synthetic protocols, key applications, and essential safety procedures. The interplay of the electron-withdrawing -CF3 group and the electron-donating -OH group on the benzaldehyde scaffold creates a molecule with nuanced reactivity, making it a valuable precursor for a diverse range of complex chemical entities.

Core Structural Features

The unique chemical personality of this compound stems from the specific arrangement of its three functional groups on the benzene ring.

-

Aldehyde Group (-CHO): Serves as a versatile chemical handle for a multitude of transformations, including nucleophilic additions, condensations, and reductive aminations, enabling the construction of diverse molecular skeletons.[3]

-

Hydroxyl Group (-OH): Acts as a hydrogen bond donor and can be functionalized, for example, through etherification, to modulate solubility and introduce new pharmacophoric elements. Its electron-donating nature influences the aromatic ring's reactivity.

-

Trifluoromethyl Group (-CF3): As a potent electron-withdrawing group and a bioisostere for groups like chlorine or methyl, it enhances metabolic stability by blocking oxidative pathways and increases lipophilicity, which can improve cell membrane permeability.[1][2]

Caption: 2D Structural Formula of this compound.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and material design.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Formyl-5-hydroxybenzotrifluoride | N/A |

| CAS Number | 1243395-68-7 | N/A |

| Molecular Formula | C₈H₅F₃O₂ | [4] |

| Molecular Weight | 190.12 g/mol | [4] |

| Appearance | Solid | [5] |

| XLogP3 | 2.5 | [4] |

Predicted Spectroscopic Data

While experimental spectra should always be used for definitive identification, the expected nuclear magnetic resonance (NMR) and infrared (IR) signatures can be predicted based on the molecule's structure.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton spectrum is expected to show:

-

Aldehyde Proton (-CHO): A singlet peak in the downfield region, typically between δ 9.8-10.2 ppm, due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (δ 6.8-8.0 ppm). The proton ortho to the aldehyde group will likely be the most downfield. The coupling patterns (doublets, doublet of doublets) will be complex due to the substitution pattern.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent and concentration, typically appearing between δ 5.0-11.0 ppm.

¹³C NMR Spectroscopy

The carbon spectrum would provide key structural information:

-

Carbonyl Carbon (-CHO): A signal in the highly downfield region, around δ 190-195 ppm.

-

Trifluoromethyl Carbon (-CF₃): A quartet (due to coupling with the three fluorine atoms) with a chemical shift around δ 120-130 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals. The carbon bearing the hydroxyl group (C-OH) would be shifted downfield (approx. δ 155-165 ppm), while the carbon attached to the CF₃ group (C-CF₃) would also be clearly identifiable.

Infrared (IR) Spectroscopy

Key vibrational frequencies would include:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic & Aldehydic): Sharp peaks around 3000-3100 cm⁻¹ (aromatic) and a distinct pair of peaks around 2720 and 2820 cm⁻¹ (aldehydic C-H, Fermi resonance).

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-F Stretch: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.

Part 2: Synthesis and Manufacturing

The synthesis of this compound requires strategic functionalization of a substituted benzene ring. While multiple routes are conceivable, a common and logical approach involves the formylation of the corresponding phenol.

Proposed Synthetic Pathway: Ortho-Formylation

A plausible and widely used method for introducing an aldehyde group ortho to a hydroxyl group is the Reimer-Tiemann reaction .[6][7] This reaction utilizes chloroform (CHCl₃) and a strong base to generate a dichlorocarbene intermediate, which then acts as the electrophile in an electrophilic aromatic substitution.

Caption: Logical workflow for the Reimer-Tiemann formylation.

Experimental Protocol: Reimer-Tiemann Formylation

This protocol is a representative methodology based on established procedures for the formylation of phenols.[8]

Self-Validation and Causality: This protocol incorporates internal checks. The reaction is exothermic upon initiation, confirming the formation of the reactive carbene species. The color change upon basification indicates phenoxide formation. The final purification by column chromatography, validated by TLC, ensures the isolation of the desired product isomer from potential side products. The choice of a biphasic system is necessary because the ionic base is insoluble in the organic chloroform phase.[6]

-

Reaction Setup:

-

To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 3-(trifluoromethyl)phenol (1.0 equiv).

-

Add a solution of sodium hydroxide (approx. 4.0-8.0 equiv) in water to dissolve the phenol, forming the sodium phenoxide salt. The solution should be vigorously stirred.[8]

-

-

Reagent Addition:

-

Heat the solution to 60-70 °C.

-

Slowly add chloroform (CHCl₃, approx. 1.5-2.0 equiv) dropwise via the dropping funnel over a period of 1-2 hours. The reaction is often exothermic, and the addition rate should be controlled to maintain the temperature.[8]

-

-

Reaction and Work-up:

-

After the addition is complete, continue stirring the mixture at 70 °C for an additional 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. The excess chloroform can be removed by distillation.

-

Acidify the remaining aqueous solution carefully with dilute hydrochloric acid (HCl) until it is acidic (pH 4-5). This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate to the aldehyde.

-

-

Purification:

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to isolate the desired this compound isomer.

-

Note: The Reimer-Tiemann reaction can sometimes yield a mixture of ortho and para isomers.[8] However, the electronic and steric effects of the trifluoromethyl group are expected to influence the regioselectivity of the formylation.

Part 3: Applications in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its role as a versatile intermediate for constructing more complex, high-value molecules.

Role as a Synthetic Intermediate

The aldehyde functionality is a gateway to numerous chemical transformations, making this compound a cornerstone for building diverse molecular libraries.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted benzylamines, a common scaffold in pharmaceuticals.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the formation of carbon-carbon double bonds, converting the aldehyde into a substituted styrene derivative.

-

Aldol and Claisen-Schmidt Condensations: Base-catalyzed condensation with ketones or other enolizable carbonyl compounds leads to the formation of chalcones and other α,β-unsaturated systems, which are prevalent in bioactive natural products and synthetic drugs.[9]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-hydroxy-2-(trifluoromethyl)benzoic acid) using reagents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). This acid derivative is also a valuable synthetic precursor.

Caption: Synthetic utility of this compound.

Applications in Medicinal Chemistry

Trifluoromethylated aromatic compounds are prevalent in pharmaceuticals due to their enhanced drug-like properties.[1] While specific applications of this exact isomer are proprietary or in early-stage research, its structural motifs are found in compounds targeting a range of diseases. For instance, trifluoromethyl-substituted benzaldehydes are used as precursors for:

-

Enzyme Inhibitors: The trifluoromethylphenyl moiety is a key component in various enzyme inhibitors. For example, hydrazones derived from substituted benzaldehydes have been investigated as inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[2]

-

Anticancer Agents: Chalcone derivatives, which can be synthesized from benzaldehydes, have been explored as inhibitors of Hypoxia-Inducible Factor (HIF)-1, a critical transcription factor in tumor progression.[9]

-

Anti-inflammatory Drugs: The trifluoromethylphenyl group is frequently incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents to improve potency and pharmacokinetic profiles.[9]

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical reagent. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

Hazard Identification

This compound is considered hazardous. Key hazard statements include:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. The strategic placement of its aldehyde, hydroxyl, and trifluoromethyl functional groups provides a unique combination of reactivity and physicochemical properties. Its utility as a precursor for a wide range of more complex molecular scaffolds, particularly in the synthesis of potential therapeutic agents, underscores its importance for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation chemical entities.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Supporting Information. (n.d.).

- The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (n.d.). Selfchem.

- Wikipedia. (n.d.). Reimer–Tiemann reaction.

- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.

- Reddit. (2020). Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?

- PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde.

- SpectraBase. (n.d.). 4-Trifluoromethoxy-benzaldehyde.

- Buenconsejo, R. S., Charan, S. M., Seinfeld, J. H., & Wennberg, P. O. (2023). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. EGUsphere.

- YouTube. (2021). Reimer-Tiemann Reaction.

- PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.

- Moeini, S. S., Tuti, S., Battocchio, C., Luisetto, I., & Tofani, D. (2022). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Catalysts.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- M Štěpánková, S. et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules.

- Chemical Communications (RSC Publishing). (n.d.). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.

- PubChemLite. (n.d.). 4-hydroxy-2-(trifluoromethoxy)benzaldehyde (C8H5F3O3).

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- SciSpace. (n.d.). Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate.

- BioKB. (n.d.). Synthesis of polyfluoro substituted Co(II), Fe(II) phthalocyanines and their usage as catalysts for aerobic oxidation of benzyl alcohol.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Reimer-Tiemann Reaction | Ambeed [ambeed.com]

- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Abstract

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing trifluoromethyl and aldehyde groups, make it a valuable synthetic intermediate. This guide provides a comprehensive analysis of the core spectroscopic techniques required to confirm the identity, structure, and purity of this compound. Tailored for researchers and drug development professionals, this document moves beyond raw data, offering insights into the causal relationships between molecular structure and spectral output. We detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), ensuring a self-validating approach to analytical characterization.

Molecular Structure and Atom Numbering

A precise understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound is presented below with a standardized numbering system for unambiguous assignment of NMR signals. The ortho-position of the powerful -CF₃ group relative to the aldehyde, and its meta-position to the hydroxyl group, creates a distinct and predictable pattern of spectral features.

Caption: Molecular structure of this compound with IUPAC numbering.

General Spectroscopic Analysis Workflow

A robust analytical workflow is critical for unambiguous compound verification. The following diagram illustrates the logical progression from sample preparation to structural elucidation using multiple, complementary spectroscopic techniques.

Caption: A generalized workflow for the spectroscopic characterization of a synthetic compound.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, it is instrumental in confirming the substitution pattern on the aromatic ring.

Expertise-Driven Experimental Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality Note: DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -OH, which may be broadened or absent in CDCl₃ unless a D₂O exchange experiment is performed.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex splitting patterns.

-

Data Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).

Predicted ¹H NMR Data Summary

The following data is predicted based on established substituent effects on aromatic systems. Actual values may vary slightly based on solvent and concentration.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 11.5 | Singlet, broad | 1H | OH |

| ~10.1 | Singlet | 1H | H7 (CHO) |

| ~7.8 - 7.9 | Doublet | 1H | H6 |

| ~7.2 - 7.3 | Singlet (or narrow doublet) | 1H | H3 |

| ~7.1 - 7.2 | Doublet of doublets | 1H | H5 |

Spectral Interpretation

-

Hydroxyl Proton (OH): The phenolic proton is expected to appear as a broad singlet at a very downfield position (>10 ppm), characteristic of acidic protons. Its broadness is due to chemical exchange.

-

Aldehyde Proton (H7): This proton is highly deshielded by the carbonyl group and appears as a sharp singlet far downfield (~10.1 ppm). Its lack of coupling confirms its attachment to the C1 carbon, which has no adjacent protons.

-

Aromatic Protons (H3, H5, H6):

-

H6: This proton is ortho to the deshielding aldehyde group, placing it furthest downfield among the aromatic signals. It should appear as a doublet, coupled to H5.

-

H3: This proton is ortho to the strongly electron-withdrawing -CF₃ group, which also causes significant deshielding. It is expected to appear as a singlet or a very narrowly split doublet due to a small four-bond coupling to H5.

-

H5: This proton is ortho to the electron-donating -OH group, which would shift it upfield. However, it is also coupled to H6. The result is a doublet of doublets, appearing at the most upfield position of the aromatic region.

-

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule. The presence of the trifluoromethyl group provides a unique and powerful diagnostic tool, as it couples to the carbon it is attached to (C2) and, to a lesser extent, adjacent carbons.

Expertise-Driven Experimental Protocol

-

Sample and Setup: Use the same sample prepared for ¹H NMR. ¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, requiring more scans.

-

Data Acquisition: Acquire a proton-decoupled spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon. A typical acquisition may require several hundred to a few thousand scans.

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment | Key Features |

| ~190 | C7 (CHO) | Deshielded carbonyl carbon. |

| ~162 | C4 | Attached to -OH, shifted downfield. |

| ~135 | C6 | Aromatic CH. |

| ~133 (quartet) | C2 | Attached to -CF₃, split into a quartet by ¹JCF coupling. |

| ~128 | C1 | Quaternary carbon attached to CHO. |

| ~123 (quartet) | C8 (CF₃) | Very strong quartet due to ¹JCF coupling. |

| ~121 | C5 | Aromatic CH. |

| ~118 | C3 | Aromatic CH. |

Spectral Interpretation

-

Carbonyl Carbon (C7): The aldehyde carbon is the most downfield signal, typically found around 190 ppm.

-

Fluorinated Carbons (C2, C8):

-

C8 (CF₃): The carbon of the trifluoromethyl group itself will appear as a strong quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).

-

C2: The aromatic carbon directly attached to the -CF₃ group will also be split into a quartet, but with a smaller coupling constant (²JCF ≈ 30-40 Hz). This is a definitive confirmation of the -CF₃ group's position.

-

-

Oxygenated Carbon (C4): The carbon bonded to the hydroxyl group (C4) is shifted downfield to ~162 ppm.

-

Aromatic Carbons (C1, C3, C5, C6): The remaining aromatic carbons appear in the typical region of ~115-135 ppm. Their precise shifts are dictated by the combined electronic effects of the three substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expertise-Driven Experimental Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common and requires no sample preparation beyond placing a small amount of the powder on the crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be run first.

-

Data Processing: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

| 3500 - 3200 | Phenolic O-H | Stretching (broad) |

| 3100 - 3000 | Aromatic C-H | Stretching |

| ~2850, ~2750 | Aldehydic C-H | Stretching (Fermi doublet) |

| 1700 - 1680 | Aldehydic C=O | Stretching |

| 1600 - 1450 | Aromatic C=C | Stretching |

| 1350 - 1150 | C-F (of CF₃) | Stretching (strong, multiple bands) |

| ~1250 | Phenolic C-O | Stretching |

Spectral Interpretation

The IR spectrum provides a clear fingerprint of the molecule. The most diagnostic peaks are the broad O-H stretch above 3200 cm⁻¹, the sharp and strong C=O stretch around 1690 cm⁻¹, and the very strong, complex absorptions in the 1350-1150 cm⁻¹ region, which are characteristic of the C-F bonds in the trifluoromethyl group. The presence of the two weaker aldehydic C-H stretches just below 3000 cm⁻¹ is also a key confirmation.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.

Expertise-Driven Experimental Protocol

-

Sample Introduction: The sample can be introduced via direct infusion (for high-resolution mass spec) or through a gas or liquid chromatograph (GC-MS or LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is more likely to show the intact molecular ion.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer. High-resolution mass spectrometry (HRMS) can determine the elemental composition from the exact mass.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₅F₃O₂

-

Molecular Weight: 190.12 g/mol

-

Exact Mass: 190.0242 g/mol [2]

-

Key Ion Peaks (m/z):

-

190: [M]⁺, the molecular ion.

-

189: [M-H]⁺, a common fragment from aldehydes.

-

161: [M-CHO]⁺, loss of the formyl group.

-

145: [M-CHO-O]⁺ or [M-CO₂H]⁺, subsequent fragmentation.

-

113: Further fragmentation of the fluorinated ring.

-

Caption: Plausible EI fragmentation pathways for this compound.

Spectral Interpretation

The primary goal is to identify the molecular ion peak [M]⁺ at m/z 190. In EI, this peak might be weak. A very common and diagnostically important fragmentation is the loss of a hydrogen radical to give the stable acylium ion at m/z 189 ([M-H]⁺). Another major pathway is the loss of the entire formyl radical (-CHO) to give a peak at m/z 161. The presence of these fragments provides strong evidence for the benzaldehyde structure.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. ¹H and ¹³C NMR confirm the precise substitution pattern and carbon framework, with the CF₃ group offering a unique spectral signature. IR spectroscopy verifies the presence of all key functional groups, while mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation. This multi-technique approach forms a self-validating system, ensuring the high degree of confidence in molecular identity and purity required for advanced research and drug development applications.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Supporting Information. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).

- NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook.

- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.

- PubChem. (n.d.). 4-hydroxy-2-(trifluoromethoxy)benzaldehyde.

- ChemicalBook. (n.d.). 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum.

- SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-98-5) 1H NMR spectrum.

- PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.

- Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]

- ResearchGate. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP.

- ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD).

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for RSC Advances.

- Sigma-Aldrich. (n.d.). 4-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde.

- Sigma-Aldrich. (n.d.). 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR.

- PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.

- NIST. (n.d.). Benzaldehyde, 4-(trifluoromethyl)-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzaldehyde, 4-hydroxy- Mass Spectrum. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum.

- ResearchGate. (n.d.). Electron-impact mass spectra for PFBHA–BSTFA derivatized a HNE and b 2 H 2 -HNE.

- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

- NIST. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzaldehyde. NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the structural information embedded within the spectrum. We will delve into the causal relationships between the molecular structure and the observed spectral features, providing a self-validating framework for spectral interpretation.

The Structural Significance of this compound

This compound incorporates three distinct functional groups that collaboratively influence the electronic environment of the benzene ring: a hydroxyl group (-OH), a trifluoromethyl group (-CF₃), and a benzaldehyde group (-CHO). The interplay of these substituents—the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl and aldehyde groups—creates a unique and predictable ¹H NMR spectrum. Understanding this spectrum is paramount for verifying the molecule's identity and purity.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following is a detailed prediction and interpretation of the ¹H NMR spectrum of this compound. These predictions are grounded in established principles of NMR spectroscopy and data from analogous compounds.[1][2][3]

Aldehyde Proton (H-1)

The aldehyde proton is expected to be the most downfield signal in the spectrum, typically appearing in the range of δ 9.5-10.5 ppm.[3] This significant deshielding is a direct consequence of the anisotropic effect of the carbonyl group's π-system and the electronegativity of the oxygen atom. In this specific molecule, the electron-withdrawing nature of the trifluoromethyl group at the ortho position will further deshield the aldehyde proton. Due to the absence of adjacent protons, the aldehyde signal is predicted to be a singlet.

Hydroxyl Proton (OH)

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. In a non-protic solvent like deuterochloroform (CDCl₃), the signal may be a broad singlet. However, in a hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the signal will be a sharper singlet at a more downfield position, typically above 10 ppm, due to the formation of strong hydrogen bonds.[2]

Aromatic Protons (H-3, H-5, and H-6)

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The relative positions of these signals are dictated by the combined electronic effects of the substituents.

-

H-3: This proton is situated ortho to the strongly electron-withdrawing trifluoromethyl group and meta to the electron-donating hydroxyl group and the electron-withdrawing aldehyde group. The dominant effect will be the deshielding from the adjacent -CF₃ group, placing this signal at a relatively downfield position in the aromatic region. It is expected to appear as a doublet due to ortho coupling with H-5.

-

H-5: This proton is positioned meta to the trifluoromethyl and aldehyde groups, and ortho to the electron-donating hydroxyl group. The shielding effect of the hydroxyl group will cause this proton to resonate at a more upfield position compared to H-3 and H-6. The signal for H-5 is predicted to be a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-3.

-

H-6: This proton is ortho to the aldehyde group and para to the trifluoromethyl group, as well as meta to the hydroxyl group. The significant deshielding from the ortho aldehyde group will shift this proton downfield. It is expected to appear as a doublet due to ortho coupling with H-5.